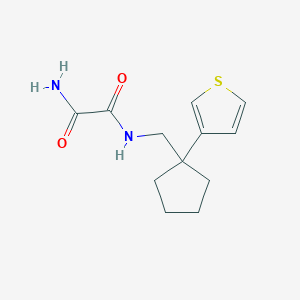

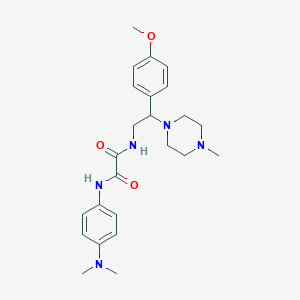

![molecular formula C36H29NO4 B2955718 ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-72-7](/img/structure/B2955718.png)

ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives, such as ethyl 5-methylindole-2-carboxylate, are important in the synthesis of many pharmaceutical agents . They are formed during the Fischer indolization of ethyl pyruvate .

Synthesis Analysis

Indole derivatives can be synthesized through various methods. For instance, the Fischer indolization of ethyl pyruvate is one method . Other methods include the reductive cyclization of o-phenylenediamines with CO2 , and the heterocyclization of indoles containing an ester group .Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. For example, they can be used as reactants for synthesis of oxazino[4,3-a]indoles via cascade addition-cyclization reactions . They can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists .科学的研究の応用

Photolytic Studies and Synthetic Applications Research on similar esters demonstrates their involvement in photolytic studies, where their behavior under light exposure leads to various photoproducts through competing pathways. For example, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been photolyzed in alcohols and amines, suggesting two competing photolytic pathways: reversible photoisomerization to a ketene and a loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). Such research underlines the potential for exploring complex esters and carboxylates in light-induced synthetic processes, potentially applicable to the compound for synthesizing novel organic molecules.

Pharmacological Activities Additionally, compounds structurally related to ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate have been investigated for their pharmacological activities. For instance, studies have synthesized new series of compounds for evaluation as analgesic and anti-inflammatory agents, highlighting the potential medical research applications of complex organic molecules (Gokulan et al., 2012). This suggests that the compound could also be of interest in the development of new therapeutic agents, provided its structural and functional properties align with those of pharmacologically active molecules.

Conformational and Spectroscopic Analysis Research into the conformational analysis, spectroscopic insights, and molecular docking studies of pyrimidine derivatives, for instance, shows the broader applicability of detailed chemical analysis to understand the biological activity and interaction mechanisms of complex molecules (Mary et al., 2021). Such studies could inform similar investigations into the compound of interest, providing insights into its potential interactions with biological targets.

将来の方向性

特性

IUPAC Name |

ethyl 5-(4-benzylbenzoyl)oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29NO4/c1-3-40-36(39)33-24(2)37(28-14-8-5-9-15-28)34-30-17-11-10-16-29(30)32(23-31(33)34)41-35(38)27-20-18-26(19-21-27)22-25-12-6-4-7-13-25/h4-21,23H,3,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRNNZSMQFFFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)CC5=CC=CC=C5)C6=CC=CC=C6)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-((4-benzylbenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

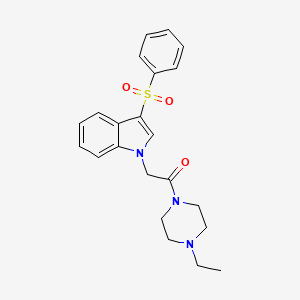

![3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2955637.png)

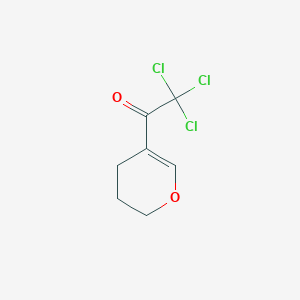

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2955639.png)

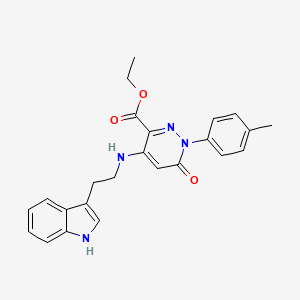

![2-[[1-(5-Fluoropyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955649.png)

![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)